molecular formula C22H26N2O6 B12699160 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, cyclopropylmethyl propyl ester CAS No. 86781-09-1

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, cyclopropylmethyl propyl ester

Cat. No.: B12699160
CAS No.: 86781-09-1
M. Wt: 414.5 g/mol
InChI Key: RYNOIKBDZXRVBG-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, cyclopropylmethyl propyl ester is a complex organic compound that belongs to the class of dihydropyridines These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, cyclopropylmethyl propyl ester typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, cyclopropylmethyl propyl ester has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with calcium channels. By blocking these channels, it prevents the influx of calcium ions into cells, which can modulate various physiological processes such as muscle contraction and neurotransmitter release. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another dihydropyridine derivative with similar calcium channel blocking properties.

    1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl ester: A compound with a similar structure but different ester groups.

Uniqueness

The presence of the cyclopropylmethyl and propyl ester groups in 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, cyclopropylmethyl propyl ester provides unique steric and electronic properties that can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

86781-09-1

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

5-O-(cyclopropylmethyl) 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H26N2O6/c1-4-10-29-21(25)18-13(2)23-14(3)19(22(26)30-12-15-8-9-15)20(18)16-6-5-7-17(11-16)24(27)28/h5-7,11,15,20,23H,4,8-10,12H2,1-3H3

InChI Key

RYNOIKBDZXRVBG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3CC3)C)C

Origin of Product

United States

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